Calarene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17334-55-3 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene |

InChI |

InChI=1S/C15H24/c1-10-6-5-7-11-8-9-12-13(14(12,2)3)15(10,11)4/h7,10,12-13H,5-6,8-9H2,1-4H3 |

InChI Key |

MBIPADCEHSKJDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC=C2C1(C3C(C3(C)C)CC2)C |

Other CAS No. |

17334-55-3 |

Synonyms |

calarene |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling (+)-Calarene: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

This technical guide provides an in-depth overview of the natural sources and isolation methodologies for (+)-calarene, a sesquiterpene of significant interest to researchers, scientists, and drug development professionals. This document details the primary plant-based origins of this compound and outlines the experimental protocols for its extraction and purification.

Natural Occurrences of (+)-Calarene

(+)-Calarene, a bicyclic sesquiterpene hydrocarbon, is found in the essential oils of a variety of plant species. Notably, it is a significant constituent in several traditional medicinal plants, highlighting its potential for further pharmacological investigation.

Primary plant sources identified to contain (+)-calarene include:

-

Calocedrus formosana : A coniferous tree native to Taiwan, its essential oil is a known source of (+)-calarene.[1]

-

Kadsura heteroclita : The essential oil from the leaves of this plant has been found to contain a notable amount of (+)-calarene.

-

Valeriana jatamansi : Also known as Indian Valerian, the essential oil derived from the roots of this plant contains varying concentrations of (+)-calarene.

-

Aristolochia triangularis : This plant species has also been reported as a natural source of calarene.[2][3]

-

Calendula officinalis : Commonly known as pot marigold, its leaves and flowers have been identified to contain this compound.[4]

While this guide focuses on plant sources, it is worth noting that marine organisms, such as Antillogorgia americana, and certain fungi are also potential, though less explored, sources of sesquiterpenes and warrant further investigation for the presence of (+)-calarene.[2]

Quantitative Analysis of (+)-Calarene in Natural Sources

The concentration of (+)-calarene can vary significantly depending on the plant species, geographical location, and the specific part of the plant used for extraction. The following table summarizes the available quantitative data for the presence of (+)-calarene in the essential oils of two prominent source plants.

| Plant Species | Plant Part | Percentage of (+)-Calarene in Essential Oil (%) | Reference |

| Kadsura heteroclita | Leaves | 14.8 | |

| Valeriana jatamansi | Roots | 3.0 - 20.8 |

Experimental Protocols for the Isolation of (+)-Calarene

The isolation of (+)-calarene from its natural sources typically involves a multi-step process encompassing extraction of the essential oil followed by chromatographic purification to isolate the target sesquiterpene.

I. Extraction of Essential Oil by Hydrodistillation

This initial step aims to extract the volatile components, including (+)-calarene, from the plant material.

Materials:

-

Fresh or dried plant material (e.g., leaves or roots)

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Receiving flask

Procedure:

-

Preparation of Plant Material: The selected plant material (e.g., leaves of Kadsura heteroclita or roots of Valeriana jatamansi) is coarsely ground to increase the surface area for efficient extraction.

-

Apparatus Setup: The ground plant material is placed in a large round-bottom flask and submerged in distilled water. The flask is then connected to a Clevenger-type apparatus, which is fitted with a condenser.

-

Distillation: The flask is gently heated using a heating mantle to bring the water to a boil. The steam generated passes through the plant material, carrying the volatile essential oils with it.

-

Condensation and Collection: The steam and essential oil vapor mixture travels into the condenser, where it is cooled and condenses back into a liquid. The condensate collects in the receiving burette of the Clevenger apparatus. Due to the immiscibility of the essential oil with water, two distinct layers are formed.

-

Separation: The upper, less dense layer of essential oil is carefully collected from the burette. The aqueous layer can be recycled back into the distillation flask to minimize water consumption.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

II. Purification of (+)-Calarene by Column Chromatography

Following the extraction of the essential oil, column chromatography is employed to separate (+)-calarene from other constituents.

Materials:

-

Crude essential oil

-

Silica gel (for column chromatography)

-

A suitable non-polar solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Glass chromatography column

-

Cotton wool or fritted disc

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Column Packing: A glass chromatography column is securely clamped in a vertical position. A small piece of cotton wool or a fritted disc is placed at the bottom of the column to retain the stationary phase. A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and carefully poured into the column, ensuring no air bubbles are trapped. The column is allowed to settle, and excess solvent is drained until the solvent level is just above the silica gel bed.

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase solvent and carefully loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity. For the separation of a non-polar sesquiterpene like (+)-calarene, a gradient starting with a non-polar solvent such as hexane and gradually introducing a more polar solvent like ethyl acetate is typically effective.

-

Fraction Collection: The eluent is collected in a series of fractions in separate test tubes.

-

Analysis of Fractions: Each fraction is analyzed by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to identify the fractions containing (+)-calarene.

-

Pooling and Concentration: Fractions containing pure (+)-calarene are pooled together. The solvent is then removed under reduced pressure using a rotary evaporator to yield the purified (+)-calarene.

-

Characterization: The identity and purity of the isolated (+)-calarene are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isolation Workflow

The general workflow for the isolation of (+)-calarene from a natural plant source is depicted in the following diagram.

This technical guide provides a foundational understanding of the natural sourcing and laboratory-scale isolation of (+)-calarene. The detailed protocols serve as a starting point for researchers to adapt and optimize based on their specific starting materials and available instrumentation. Further research into novel natural sources and more efficient, scalable isolation techniques is warranted to fully explore the therapeutic potential of this promising sesquiterpene.

References

- 1. Cas 17334-55-3,(+)-CALARENE | lookchem [lookchem.com]

- 2. This compound | C15H24 | CID 28481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-Calarene | C15H24 | CID 15560278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Mediterranean Species Calendula officinalis and Foeniculum vulgare as Valuable Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Calixarene Host-Guest Chemistry: Core Principles and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental principles of calixarene host-guest chemistry, a cornerstone of supramolecular chemistry with significant applications in drug delivery, sensing, and materials science.[1][2][3] Calixarenes are macrocyclic compounds, typically formed from phenol units linked by methylene bridges, creating a unique three-dimensional basket or cup-like shape.[4] This distinct structure, featuring a hydrophobic cavity and modifiable upper and lower rims, allows them to encapsulate smaller "guest" molecules, forming stable host-guest complexes.[4][5][6]

Core Principles of Calixarene Host-Guest Interactions

The formation of a calixarene-guest complex is a sophisticated process of molecular recognition governed by a series of non-covalent interactions.[5] The stability and selectivity of these complexes are dictated by a delicate balance of several factors.

Structural Features and Conformational Flexibility

Calixarenes are characterized by a wide upper rim, a narrow lower rim, and a central cavity.[4] The size of this cavity is determined by the number of phenolic units (n), with calix[7]arenes, calix[4]arenes, and calix[1]arenes being the most common.[7]

A critical aspect of calixarene chemistry is their conformational flexibility. Calix[7]arenes, for instance, can exist in four primary conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate.[4][5][8] The cone conformation, where all phenolic units point in the same direction, is often stabilized by intramolecular hydrogen bonding between the hydroxyl groups on the lower rim and is the most common for forming inclusion complexes.[4][5] This conformational dynamism is crucial as it allows the calixarene to adapt its shape to best accommodate a specific guest molecule.[9]

References

- 1. Versatile Application of Calixarenes and Their Derivatives: From Drug Delivery to Industrial Catalysis and Environmental Remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Calixarene - Wikipedia [en.wikipedia.org]

- 5. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Association Complexes of Calix[6]arenes with Amino Acids Explained by Energy-Partitioning Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Conformations of calix[5]arenes—a molecular mechanics study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A702967E [pubs.rsc.org]

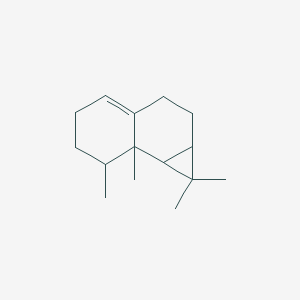

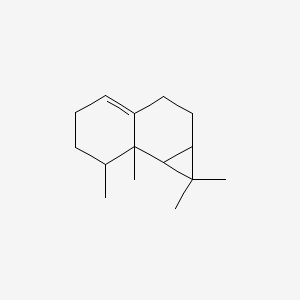

An In-depth Technical Guide to (+)-Calarene: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Calarene, a naturally occurring sesquiterpene, is a bicyclic hydrocarbon with a characteristic chemical architecture. This technical guide provides a comprehensive overview of the chemical structure and known properties of (+)-Calarene, also referred to as (+)-Δ1(10)-Aristolene. While its chemical synthesis and physical characteristics are well-documented, extensive research into its specific biological activities and mechanisms of action remains limited in publicly available literature. This document summarizes the existing data, including its chemical identifiers, physicochemical properties, and natural sources, and provides a detailed protocol for its total synthesis.

Chemical Structure and Identification

(+)-Calarene is a tricyclic sesquiterpene characterized by a unique carbon skeleton. Its systematic IUPAC name is (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene[1]. The defining features of its structure include a cyclopropane ring fused to a decalin system.

Table 1: Chemical Identifiers of (+)-Calarene

| Identifier | Value | Reference(s) |

| IUPAC Name | (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene | [1] |

| CAS Number | 17334-55-3 | [1] |

| Molecular Formula | C₁₅H₂₄ | [1] |

| SMILES | C[C@@H]1CCC=C2[C@]1([C@H]3--INVALID-LINK--CC2)C | [1] |

| InChI | InChI=1S/C15H24/c1-10-6-5-7-11-8-9-12-13(14(12,2)3)15(10,11)4/h7,10,12-13H,5-6,8-9H2,1-4H3/t10-,12-,13+,15+/m1/s1 | [1] |

| Synonyms | (+)-Δ1(10)-Aristolene, Calarene, (+)-1(10)-Aristolene |

Physicochemical Properties

The physical and chemical properties of (+)-Calarene have been determined through various analytical techniques. These properties are crucial for its isolation, purification, and potential formulation in any application.

Table 2: Physicochemical Properties of (+)-Calarene

| Property | Value | Reference(s) |

| Molecular Weight | 204.35 g/mol | [1] |

| Boiling Point | 127.3-127.5 °C at 15.5 Torr | |

| Density | 0.9202 g/cm³ at 20 °C | |

| Refractive Index | n20/D 1.505 (lit.) |

Natural Occurrence and Biosynthesis

(+)-Calarene is a constituent of the essential oils of various plants. It has been identified in species such as Calypogeia muelleriana and Aristolochia triangularis[1]. As a sesquiterpene, its biosynthesis in plants proceeds through the mevalonate pathway, starting from farnesyl pyrophosphate (FPP). The cyclization of FPP, catalyzed by specific terpene synthases, leads to the formation of the characteristic aristolane skeleton.

Biological Activities and Signaling Pathways

A comprehensive review of the scientific literature reveals a notable scarcity of in-depth studies on the specific biological activities of isolated (+)-Calarene. While many essential oils containing (+)-Calarene have been investigated for their antimicrobial and anti-inflammatory properties, the precise contribution of (+)-Calarene to these effects has not been elucidated. One study mentions that this compound, as 1(10)-Aristolene, possesses larvicidal activity against mosquitoes[2].

Due to the limited research on its biological effects, there is currently no information available regarding the specific signaling pathways modulated by (+)-Calarene. Further investigation is required to determine its potential interactions with cellular targets and its pharmacological profile.

Experimental Protocols

Total Synthesis of (±)-Δ¹⁽¹⁰⁾-Aristolene (this compound)

A multi-step total synthesis for the racemic mixture of Δ¹⁽¹⁰⁾-aristolene has been reported. The following is a summary of the key steps.

Experimental Workflow for Total Synthesis

Caption: A generalized workflow for the total synthesis of (±)-Calarene.

Detailed Methodology:

The synthesis commences with the Simmons-Smith cyclopropanation of an appropriate octalin derivative. This is followed by a series of reactions including oxidation, Wittig reaction, and intramolecular cyclization to construct the complete tricyclic framework of this compound. Each step requires specific reagents and carefully controlled reaction conditions to achieve the desired stereochemistry. For a detailed, step-by-step protocol, including reagent quantities, reaction times, and purification methods, researchers are directed to the original publication on the total synthesis of (±)-Δ¹⁽¹⁰⁾-aristolene.

Conclusion and Future Directions

(+)-Calarene is a well-characterized sesquiterpene from a chemical perspective. Its structure, physicochemical properties, and a method for its total synthesis are established. However, a significant knowledge gap exists concerning its biological activities and potential therapeutic applications. The mention of larvicidal activity suggests that it may possess other interesting biological properties.

Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient protocols for the isolation of (+)-Calarene in high purity from its natural sources.

-

Biological Screening: Comprehensive screening of pure (+)-Calarene for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways involved in any identified biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of (+)-Calarene to explore the chemical features essential for its biological activity.

Such studies are imperative to unlock the potential of (+)-Calarene as a lead compound for the development of new therapeutic agents.

References

An In-depth Technical Guide to Calixarene Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Calixarene Derivatives

Calixarenes are a class of macrocyclic compounds formed by the condensation of phenols and formaldehyde.[1][2] Their name is derived from the Greek word calix, meaning chalice or vase, which aptly describes their three-dimensional, cup-shaped structure. This unique architecture, featuring a hydrophobic cavity and modifiable upper and lower rims, makes them highly versatile scaffolds in supramolecular chemistry and, increasingly, in the field of drug development.[3] The number of phenolic units in the ring is denoted by [n] in calix[n]arene, with calix[4]arenes, calix[5]arenes, and calix[6]arenes being the most extensively studied.[7]

The true potential of calixarenes lies in their facile functionalization. The upper and lower rims can be selectively modified with a wide array of chemical moieties, allowing for the fine-tuning of their size, shape, solubility, and binding properties.[3][8][9] This adaptability has led to the development of a vast library of calixarene derivatives with diverse applications, including as drug carriers, enzyme inhibitors, and diagnostic agents.[10] In drug delivery, calixarenes can encapsulate guest molecules, such as small molecule drugs, within their hydrophobic cavity, thereby improving the drug's solubility, stability, and bioavailability.[11][12] Furthermore, the functionalized rims can be engineered to target specific cells or tissues, leading to more effective and less toxic therapeutic interventions.[11]

Data Presentation: Quantitative Analysis of Calixarene Derivatives

The following tables summarize key quantitative data for various calixarene derivatives, providing a comparative overview of their biological activities and physicochemical properties.

Table 1: Cytotoxicity of Calixarene Derivatives against Cancer Cell Lines (IC50 values in µM)

| Calixarene Derivative | DLD-1 (Colon) | A-549 (Lung) | HEPG2 (Liver) | PC-3 (Prostate) | MCF-7 (Breast) | MDA-MB-231 (Breast) | PNT1A (Normal Prostate) | HSF (Normal Fibroblast) | HEK293 (Normal Kidney) |

| Proline Functionalized | |||||||||

| Derivative 5 | - | 15.70 | - | 23.38 | - | - | 40.06 | - | - |

| Derivative 6 | 29.25 | - | 64.65 | - | - | - | 65.91 | - | - |

| Naphthalimide Functionalized | |||||||||

| Derivative 33a | 12.95 | - | - | - | - | - | - | 508 | - |

| Derivative 33b | 16.13 | - | - | - | - | - | - | 269 | - |

| Isatin Functionalized | |||||||||

| Derivative (unspecified) | - | - | - | - | 3-20 | 3-20 | 4-18x lower toxicity | - | - |

| Amide Functionalized | |||||||||

| Derivative 51 | - | 0.7-2.7 | 0.7-2.7 | - | 0.7-2.7 | - | Lower toxicity | - | - |

| Derivative 54 | - | 0.7-2.7 | 0.7-2.7 | - | 0.7-2.7 | - | Lower toxicity | - | - |

| Aminotriazole Functionalized | |||||||||

| Derivative 3 | - | - | - | - | ~3.3 | - | Cytotoxic | - | - |

| Derivative 4 | - | - | - | 109 | 3.3 | - | Minimal toxicity | - | - |

| Derivative 7 | - | - | - | 108 | - | - | - | - | - |

| Calixplatin | - | 2.6 | - | - | - | - | - | - | - |

| Resorcinarene/Pyrogallolarene | |||||||||

| C-methylresorcin[4]arene (RsC1) | - | - | - | - | - | - | - | - | 14.9 |

| C-methylpyrogallol[4]arene (PgC1) | - | - | - | - | - | - | - | - | >100 |

| p-phosphonated calix[6]arene | - | - | - | - | - | - | - | - | >100 |

| Metal-seamed calixarene-Cu(II) | - | - | - | - | - | - | - | - | >100 |

Data compiled from multiple sources.[4][13][14][15]

Table 2: Binding Affinities and Thermodynamic Parameters of Calixarene-Antibiotic Complexes

| Calixarene Derivative | Antibiotic | LogK | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) |

| CholineC4dod | Ofloxacin | 4.58 ± 0.03 | -26.1 ± 0.2 | -19.6 ± 0.5 | -6.5 |

| CholineC4dod | Chloramphenicol | 4.11 ± 0.03 | -23.5 ± 0.2 | -14.2 ± 0.4 | -9.3 |

| CholineC4dod | Tetracycline | 5.2 ± 0.1 | -29.7 ± 0.6 | -20 ± 2 | -9.7 |

| MedeaC4dod | Ofloxacin | 4.35 ± 0.02 | -24.8 ± 0.1 | -16.4 ± 0.2 | -8.4 |

| MedeaC4dod | Chloramphenicol | 4.0 ± 0.1 | -22.8 ± 0.6 | -11.9 ± 0.9 | -10.9 |

| MedeaC4dod | Tetracycline | 5.2 ± 0.1 | -29.7 ± 0.6 | -22 ± 1 | -7.7 |

Data from nano-isothermal titration calorimetry (nano-ITC) at 25°C in neutral aqueous solution.[16]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of key calixarene derivatives.

Synthesis of p-tert-Butylcalix[4]arene

This procedure describes the synthesis of the foundational p-tert-butylcalix[4]arene.

Materials:

-

p-tert-butylphenol

-

37% Formaldehyde solution

-

Sodium hydroxide

-

Diphenyl ether

-

Ethyl acetate

-

Toluene

Procedure:

-

Preparation of the Precursor:

-

In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, combine 100 g (0.666 mol) of p-tert-butylphenol, 62 mL of 37% formaldehyde solution (0.83 mol), and a solution of 1.2 g (0.03 mol) of sodium hydroxide in 3 mL of water.

-

Stir the mixture for 15 minutes at room temperature.

-

Heat the mixture for 2 hours at 110-120 °C using a heating mantle. The mixture will become a viscous, pale-yellow solid.

-

-

Pyrolysis of the Precursor:

-

To the flask containing the precursor, add 250 mL of diphenyl ether.

-

Fit the flask with a nitrogen inlet and a condenser.

-

Heat the mixture to reflux (approximately 260 °C) under a gentle stream of nitrogen for 3-4 hours. During this time, the solid will dissolve, and the solution will darken.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Add 1.5 L of ethyl acetate to precipitate the product.

-

Stir the mixture for 30 minutes and then allow it to stand for at least 30 minutes.

-

Collect the precipitate by filtration and wash it sequentially with ethyl acetate, acetic acid, water, and acetone.

-

Recrystallize the crude product from boiling toluene to yield p-tert-butylcalix[4]arene as a white crystalline solid. The product will be a 1:1 complex with toluene, which can be removed by drying under high vacuum at >140 °C for 48 hours.

-

Functionalization of the Lower Rim: Synthesis of a Diamino-Calix[4]arene Derivative

This protocol outlines a general procedure for introducing amino functionalities to the lower rim of a calix[4]arene.

Materials:

-

p-tert-Butylcalix[4]arene

-

Bromoacetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Dichloromethane

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate

Procedure:

-

Synthesis of the Dicyanomethoxy Derivative:

-

To a solution of p-tert-butylcalix[4]arene in anhydrous THF, add an excess of sodium hydride to deprotonate the phenolic hydroxyl groups.

-

Add bromoacetonitrile dropwise and stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to obtain the dicyanomethoxy derivative.

-

-

Reduction to the Diaminoethoxy Derivative:

-

Dissolve the dicyanomethoxy derivative in anhydrous THF.

-

Carefully add an excess of LiAlH₄ in portions at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture and quench sequentially with water, 15% NaOH solution, and water.

-

Filter the resulting precipitate and wash with THF.

-

Evaporate the solvent from the filtrate to yield the diaminoethoxy-functionalized calix[4]arene.[5]

-

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

Samples are dissolved in deuterated solvents such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or deuterium oxide (D₂O).

-

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

NMR is crucial for confirming the structure, conformation (cone, partial cone, 1,2-alternate, 1,3-alternate), and purity of the synthesized calixarene derivatives.[17][18][19][20]

Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used techniques.

-

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition of the derivatives.

-

MS/MS fragmentation analysis can provide further structural information.[4][13][16]

Cytotoxicity Assay (MTT Assay):

-

Human cancer cell lines and normal cell lines are seeded in 96-well plates and incubated for 24 hours.

-

Cells are then treated with various concentrations of the calixarene derivatives and incubated for another 48-72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[4][21][22]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by a functionalized calixarene derivative. This pathway is frequently overactive in cancer, promoting cell proliferation and survival.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a calixarene derivative.

Experimental Workflow Diagram

This diagram outlines a typical workflow for the screening of calixarene derivatives as potential drug candidates.

Caption: A generalized workflow for the discovery and development of calixarene-based drugs.

Logical Relationship Diagram

This diagram illustrates the key structural features of a calixarene and how they relate to its function as a drug delivery vehicle.

Caption: The relationship between the structural components of a calixarene and its drug delivery functions.

References

- 1. Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of the in vitro toxicity of calixarenes and a metal-seamed calixarene: a chemical pathway for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Calixarene-encapsulated nanoparticles: self-assembly into functional nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lower-Rim Substituted Calixarenes and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Binding Affinity and Driving Forces for the Interaction of Calixarene-Based Micellar Aggregates With Model Antibiotics in Neutral Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel electrochemical sensor based on calixarene functionalized reduced graphene oxide: Application to simultaneous determination of Fe(III), Cd(II) and Pb(II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. supram.nankai.edu.cn [supram.nankai.edu.cn]

- 20. researchgate.net [researchgate.net]

- 21. Encapsulation of drug molecules into calix[n]arene nanobaskets. role of aminocalix[n]arenes in biopharmaceutical field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]

In Vivo Biological Activities of Calixarenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have emerged as versatile scaffolds in supramolecular chemistry and drug development. Their unique cup-like structure, with a hydrophobic cavity and modifiable upper and lower rims, allows for the encapsulation of guest molecules and tailored functionalization, leading to a wide spectrum of biological activities. This technical guide provides an in-depth overview of the in vivo biological activities of calixarenes, focusing on their antimicrobial, antiviral, anticancer, and anti-inflammatory properties, as well as their applications in drug delivery and as antidotes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Antimicrobial Activity

Calixarene derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. Their mechanism of action often involves interaction with and disruption of the bacterial cell membrane.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of various calixarenes has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). A summary of representative data is presented in Table 1.

| Calixarene Derivative | Target Organism | MIC (µg/mL) | Reference |

| Tetra-guanidino calix[1]arene | E. coli ATCC 25922 | 16 | [2] |

| Tetra-guanidino calix[1]arene | S. aureus ATCC 25923 | 16 | [2] |

| Tetra-guanidino calix[1]arene | E. faecalis ATCC 29212 | 16 | [2] |

| Tetra-guanidino calix[1]arene | P. aeruginosa ATCC 27853 | 64 | [2] |

| Thiosemicarbazide functionalized calix[1]arene | B. subtilis ATCC 6633 | 31.25 | [3] |

| Thiosemicarbazide functionalized calix[1]arene | P. aeruginosa ATCC 27853 | 62.5 | [3] |

| Thiosemicarbazide functionalized calix[1]arene | E. coli ATCC 25922 | 250 | [3] |

| Peptidocalix[1]arene analogue 18 | Methicillin-resistant S. aureus (MRSA) | 4 - 8 | [2] |

| Cationic calix[1]arene 16 | S. aureus ATCC29213 | 1.6 - 3.1 | [4] |

| Cationic calix[1]arene 16 | MRSA NCTC10442 | 1.6 - 3.1 | [4] |

| Cationic calix[1]arene 16 | MRSA N315 | 1.6 - 3.1 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. A standard broth microdilution method is typically employed.

Materials:

-

Calixarene derivative stock solution (in an appropriate solvent, e.g., DMSO)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Bacterial Inoculum: Culture bacteria in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution of Calixarene: Prepare a two-fold serial dilution of the calixarene stock solution in CAMHB in the 96-well plate. The concentration range should be chosen based on expected activity.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the calixarene dilution. Include a positive control (bacteria in broth without calixarene) and a negative control (broth only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the calixarene at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Visualization: Mechanism of Antibacterial Action

The primary mechanism of antibacterial action for many cationic calixarenes involves the disruption of the bacterial cell membrane. This interaction is driven by electrostatic attraction between the positively charged calixarene and the negatively charged components of the bacterial membrane, followed by insertion of the hydrophobic part of the calixarene into the lipid bilayer, leading to membrane permeabilization and cell death.

References

- 1. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 2. Study of in vitro toxicity and ex vivo and in vivo efficiency of calixarene galenic forms developed for the treatment of cutaneous contamination due to uranium compounds [inis.iaea.org]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of the in vitro toxicity of calixarenes and a metal-seamed calixarene: a chemical pathway for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

Calixarene Derivatives: A Technical Guide to Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their unique cup-shaped structure, with a hydrophobic cavity and modifiable upper and lower rims, makes them versatile scaffolds for a wide range of biomedical applications.[1][2] By functionalizing these rims with various chemical groups, the solubility, biocompatibility, and targeting capabilities of calixarene derivatives can be precisely tailored.[3][4] This technical guide provides an in-depth overview of the core applications of calixarene derivatives in the biomedical field, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation

Drug Delivery

Calixarenes are extensively explored as drug delivery systems due to their ability to encapsulate guest molecules within their hydrophobic cavity, enhancing the solubility and stability of poorly soluble drugs.[5][6]

| Calixarene Derivative | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Release Conditions | Reference |

| Folic Acid-Calixarene Micelles | Doxorubicin | 6.85 ± 0.6 | 41.10 ± 3.60 | pH 6.5 | |

| Calixarene-modified Albumin | Doxorubicin | - | 98 | - | |

| Calixarene-modified Albumin | Mitomycin C | - | 94 | - | [7] |

| Calixarene-modified Albumin | Camptothecin | - | 87 | - | [7] |

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of calixarene derivatives against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8][9][10]

| Calixarene Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Calixplatin | A549 (Non-small-cell lung) | 2.6 | [8] |

| Calixplatin | HepG2 (Hepatocellular) | - | [8] |

| Calixplatin | MCF-7 (Breast) | - | [8] |

| L-proline calix[11]arene (6) | DLD-1 (Colon) | 29.25 | [9] |

| L-proline calix[11]arene (6) | HepG2 (Liver) | 64.65 | [9] |

| 2-(trifluoromethyl)aniline diamide calix[11]arene (30a) | A549 (Lung) | 19.47 | [9] |

| 2-(trifluoromethyl)aniline diamide calix[11]arene (30a) | MCF-7 (Breast) | 8.33 | [9] |

| 4-(trifluoromethyl)aniline diamide calix[11]arene (30c) | HeLa (Cervical) | 18.14 | [9] |

| Calix[11]arene superbase (7a) | DLD-1 (Colorectal) | 4.7 | [12][13] |

| Calix[11]arene superbase (7a) | PC-3 (Prostate) | 18.5 | [12][13] |

| Calix[11]arene superbase (7a) | A549 (Lung) | 74.4 | [12][13] |

| Aminotriazole calix[11]arene (4) | MCF7 (Breast) | 3.3 | [14] |

| p-sulfonatocalix[11]arene lanthanide complexes | Various | 30-170 | [4] |

| Sulfonamide analog based calix[11]arene (9) | MCF-7 (Breast) | - | [15] |

| Sulfonamide analog based calix[11]arene (9) | MIA PaCa-2 (Pancreatic) | - | [15] |

Antimicrobial Activity

Calixarene derivatives have emerged as promising antimicrobial agents, exhibiting activity against a broad spectrum of bacteria, including drug-resistant strains. Their mechanism often involves disruption of the bacterial cell membrane.[16][17][18]

| Calixarene Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Azo-based calix[11]arene (SCM) | MRSA | 0.97 | [13] |

| Azo-based calix[11]arene (SCM) | B. subtilis | 0.97 | [13] |

| Azo-based calix[11]arene (SCM) | S. aureus | 3.9 | [13] |

| Azo-based calix[11]arene (SCM) | E. faecalis | 3.9 | [13] |

| Peptidocalixarene (18 & 19) | MRSA strains | 4 - 8 | [12] |

| Tetra-para-guanidino-ethylcalix[11]arene (28) | E. coli | <8 | [12] |

| Tetra-para-guanidino-ethylcalix[11]arene (28) | S. aureus | <8 | [12] |

| Tetra-para-guanidino-ethylcalix[11]arene (28) | E. faecalis | <8 | [12] |

| Tetra-para-guanidino-ethylcalix[11]arene (28) | P. aeruginosa | <8 | [12] |

| Cationic amphiphilic calix[11]arene (16) | Gram-positive bacteria | 1.6 - 3.1 | [18] |

| Thiosemicarbazide functionalized calixarene (52) | B. subtilis | 31.25 | [19] |

| Thiosemicarbazide functionalized calixarene (52) | P. aeruginosa | 62.5 | [19] |

| Thiosemicarbazide functionalized calixarene (52) | E. coli | 250 | [19] |

| Ethylaminocalix[11]arene | E. coli | 4 | [19] |

| Ethylaminocalix[11]arene | S. aureus | 8 | [19] |

| Ethylaminocalix[11]arene | E. faecalis | 32 | [19] |

| Ethylaminocalix[11]arene | P. aeruginosa | 32 | [19] |

Biosensing

The host-guest recognition capabilities of calixarenes make them excellent candidates for the development of highly sensitive and selective biosensors.[20][21][22]

| Calixarene Derivative | Analyte | Limit of Detection (LOD) | Reference |

| Tetrakis(11-sulfanylundecyloxy)calix[11]arene | Dopamine | 50 pM | [20] |

| p-sulfonatocalix[n]arenes/dye ensemble | Putrescine | - | [23] |

| p-sulfonatocalix[n]arenes/dye ensemble | Tyramine | - | [23] |

| Calixarene-based conductometric sensor | Arginine | 5 µM | [21] |

| Pyranophenazine-p-sulfonatocalix[11]arene | Arginine | 1.8 x 10⁻⁵ M | [22] |

Experimental Protocols

Synthesis of p-Sulfonatocalix[12]arene

This protocol describes a general method for the synthesis of p-sulfonatocalix[11]arene, a water-soluble calixarene widely used in biomedical research.

Materials:

-

p-tert-butylcalix[11]arene

-

Concentrated sulfuric acid

-

Sodium chloride

-

Deionized water

-

Ethanol

Procedure:

-

To a stirred solution of p-tert-butylcalix[11]arene in a suitable solvent, add concentrated sulfuric acid dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into a saturated sodium chloride solution to precipitate the product.

-

Filter the precipitate and wash thoroughly with deionized water and then with ethanol.

-

Recrystallize the crude product from a water/ethanol mixture to obtain pure p-sulfonatocalix[11]arene.

-

Characterize the final product using NMR and mass spectrometry.[24][25][26]

Preparation of Doxorubicin-Loaded Calixarene Nanoparticles

This protocol outlines the preparation of doxorubicin-loaded nanoparticles using an amphiphilic calixarene derivative via the dialysis method.[27][28][29]

Materials:

-

Amphiphilic calixarene derivative

-

Doxorubicin hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Dialysis membrane (MWCO 3.5 kDa)

Procedure:

-

Dissolve the amphiphilic calixarene derivative and doxorubicin hydrochloride in DMSO.

-

Add the solution dropwise to vigorously stirred deionized water to form a nanoparticle suspension.

-

Transfer the suspension to a dialysis bag and dialyze against deionized water for 48 hours to remove the DMSO and unloaded drug.

-

Collect the nanoparticle suspension from the dialysis bag.

-

Characterize the nanoparticles for size, zeta potential, drug loading content, and encapsulation efficiency.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of compounds.[2][3][14][30]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Calixarene derivative solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the calixarene derivative and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Inhibition of PI3K/AKT/mTOR and AXL/MER Signaling

Several calixarene derivatives exert their anticancer effects by targeting key signaling pathways that regulate cell growth, proliferation, and survival.

PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in many cancers. Calixarenes can inhibit this pathway at various points, leading to decreased cell proliferation and induction of apoptosis.[6][31][32][33]

Caption: Calixarene-mediated inhibition of the PI3K/AKT/mTOR signaling pathway.

AXL/MER Pathway: AXL and MER are receptor tyrosine kinases that, when overexpressed, contribute to tumor progression and drug resistance. Certain calixarenes can downregulate these receptors, thereby inhibiting cancer cell migration and invasion.[1][11][34][35][36]

Caption: Downregulation of AXL/MER signaling by calixarene derivatives.

Antimicrobial Mechanism: Membrane Disruption

The primary mechanism of action for many antimicrobial calixarenes, particularly cationic derivatives, involves the disruption of the bacterial cell membrane.

Caption: Mechanism of bacterial cell membrane disruption by cationic calixarenes.

Conclusion

Calixarene derivatives represent a highly versatile and promising platform for the development of novel biomedical technologies. Their tunable chemical and physical properties allow for the rational design of molecules with specific functions, from targeted drug delivery and potent anticancer and antimicrobial activity to highly sensitive biosensing. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Further exploration of the intricate signaling pathways affected by these compounds will undoubtedly pave the way for the next generation of calixarene-based therapeutics and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of the in vitro toxicity of calixarenes and a metal-seamed calixarene: a chemical pathway for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Synthesis, structures and cytotoxicity studies of p-sulfonatocalix[4]arene lanthanide complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. biopioneer.com.tw [biopioneer.com.tw]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Calixarene-modified albumin for stoichiometric delivery of multiple drugs in combination-chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity [mdpi.com]

- 10. Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Evaluation of Anticancer Activities of Novel Facile Synthesized Calix[n]arene Sulfonamide Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Membrane-Active Antibacterial Agents Based on Calix[4]arene Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Activity of Calixarenes and Related Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Membrane-Active Antibacterial Agents Based on Calix[4]arene Derivatives: Synthesis and Biological Evaluation [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. High sensitive calixarene-based sensor for detection of dopamine by electrochemical and acoustic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. p-Sulfonic Acid Calix[4]arene as an Efficient Catalyst for One-Pot Synthesis of Pharmaceutically Significant Coumarin Derivatives under Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. supram.nankai.edu.cn [supram.nankai.edu.cn]

- 27. mdpi.com [mdpi.com]

- 28. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Preparation of doxorubicin-loaded collagen-PAPBA nanoparticles and their anticancer efficacy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. broadpharm.com [broadpharm.com]

- 31. researchgate.net [researchgate.net]

- 32. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. 2024.sci-hub.box [2024.sci-hub.box]

- 34. researchgate.net [researchgate.net]

- 35. aacrjournals.org [aacrjournals.org]

- 36. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antimicrobial Potential of (+)-Calarene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Calarene, a bicyclic sesquiterpene hydrocarbon found in the essential oils of various plants, most notably Indian Valerian (Valeriana jatamansi), has been identified as a component of essential oils with demonstrated antimicrobial properties. However, a comprehensive review of the existing scientific literature reveals a significant gap in research specifically investigating the antimicrobial efficacy of isolated (+)-Calarene. The antimicrobial activity observed in these essential oils is often attributed to the synergistic effects of a complex mixture of phytochemicals or to other more abundant components.

This technical guide provides an in-depth overview of the current state of knowledge, focusing on the antimicrobial activities of essential oils containing (+)-Calarene. It also outlines the standardized experimental protocols for evaluating antimicrobial properties and presents conceptual visualizations of a putative mechanism of action for sesquiterpenes and a typical workflow for antimicrobial screening of natural products. This document serves as a foundational resource for researchers and professionals in drug development, highlighting the untapped potential and future research directions for (+)-Calarene as a novel antimicrobial agent.

Introduction to (+)-Calarene

(+)-Calarene, also known by its synonym aristolene, is a sesquiterpene with the chemical formula C₁₅H₂₄. As a volatile organic compound, it contributes to the aromatic profile of several plant species. Its presence has been confirmed in the essential oil of Valeriana jatamansi, a plant with a history of use in traditional medicine. While the broader biological activities of sesquiterpenes are widely studied, the specific antimicrobial properties of pure (+)-Calarene remain largely unexplored.

Antimicrobial Activity of Essential Oils Containing (+)-Calarene

Studies on the essential oil of Valeriana jatamansi have indicated its potential as a broad-spectrum antimicrobial agent. Research has shown that the essential oil exhibits inhibitory effects against a range of pathogenic microbes.

One study demonstrated the antimicrobial activity of Valeriana jatamansi essential oil against the following microorganisms[1]:

-

Bacillus pumilus

-

Staphylococcus aureus

-

Staphylococcus epidermidis

-

Escherichia coli

-

Pseudomonas aeruginosa

-

Candida albicans

The chemical analysis of the essential oil from this plant has confirmed the presence of calarene among other sesquiterpenes[2]. It is important to emphasize that the observed antimicrobial effects are a result of the entire composition of the essential oil, and the precise contribution of (+)-Calarene to this activity has not been isolated or quantified. The lipophilic nature of sesquiterpenes, in general, is thought to facilitate their interaction with and disruption of microbial cell membranes.

Due to the absence of specific studies on isolated (+)-Calarene, a quantitative data table for its antimicrobial properties cannot be provided at this time.

Standardized Experimental Protocols

To facilitate further research into the antimicrobial properties of (+)-Calarene, this section details the standard methodologies for determining the antimicrobial efficacy of natural compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of the potency of an antimicrobial agent. The broth microdilution method is a standardized and widely accepted protocol.

-

Objective: To determine the lowest concentration of a substance that inhibits the visible growth of a microorganism.

-

Materials:

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Test compound ((+)-Calarene)

-

Solubilizing agent (e.g., Dimethyl sulfoxide (DMSO) or Tween 80)

-

Positive control antibiotic/antifungal

-

-

Procedure:

-

Prepare a stock solution of the test compound in the chosen solvent.

-

Perform serial two-fold dilutions of the test compound in the growth medium within the microtiter plate.

-

Add the standardized microbial inoculum to each well.

-

Include necessary controls: media alone (negative control), media with inoculum (positive growth control), and media with inoculum and solvent (solvent toxicity control).

-

Incubate the plates under optimal conditions for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration at which no growth is observed.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent that results in microbial death.

-

Objective: To differentiate between microbistatic (growth-inhibiting) and microbicidal (killing) activity.

-

Procedure:

-

Following MIC determination, take an aliquot from each well that shows no visible growth.

-

Spread the aliquot onto a suitable agar medium.

-

Incubate the agar plates under appropriate conditions.

-

The MBC or MFC is the lowest concentration of the test compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.

-

Visualizing a Putative Mechanism and Experimental Approach

While the specific molecular targets of (+)-Calarene are unknown, a common mechanism of action for sesquiterpenes is the disruption of the microbial cell membrane. The following diagrams illustrate this conceptual mechanism and a standard workflow for antimicrobial drug discovery from natural sources.

Caption: Putative mechanism of sesquiterpene antimicrobial action.

Caption: Workflow for antimicrobial screening of essential oils.

Future Research and Drug Development Perspectives

The lack of specific data on the antimicrobial properties of (+)-Calarene presents a compelling opportunity for novel research. The following steps are recommended to advance our understanding and potential application of this compound:

-

Isolation and Purification: Develop robust methods for the isolation of (+)-Calarene in high purity from natural sources or through synthetic routes.

-

Broad-Spectrum Screening: Conduct comprehensive antimicrobial screening of pure (+)-Calarene against a diverse panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

-

Mechanism of Action Studies: Investigate the precise molecular mechanisms by which (+)-Calarene exerts its antimicrobial effects. This could include studies on cell membrane integrity, inhibition of key metabolic enzymes, or effects on microbial DNA and protein synthesis.

-

Signaling Pathway Analysis: Explore the potential of (+)-Calarene to interfere with microbial communication and virulence signaling pathways, such as quorum sensing.

-

In Vivo Efficacy and Toxicity: Following promising in vitro results, evaluate the efficacy and safety of (+)-Calarene in preclinical animal models of infection.

For professionals in drug development, (+)-Calarene represents a potential starting point for the development of new antimicrobial agents. Its natural origin may offer advantages in terms of biocompatibility and novel mechanisms of action that could circumvent existing resistance pathways. Further investigation is warranted to unlock the full therapeutic potential of this and other understudied sesquiterpenes.

References

Calixarenes: Advanced Supramolecular Platforms for Targeted Drug Delivery

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of calixarene applications in drug delivery. Calixarenes, a class of macrocyclic compounds formed from phenolic units, have emerged as highly versatile and promising nanocarriers for therapeutic agents. Their unique cup-like structure, ease of functionalization, and ability to form host-guest complexes make them ideal candidates for overcoming challenges in drug solubility, stability, and targeted delivery.[1][2][3][4][5][6][7][8][9] This document provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and logical frameworks underpinning the use of calixarenes in advanced drug delivery systems.

Core Concepts in Calixarene-Mediated Drug Delivery

Calixarenes are third-generation supramolecular hosts that offer significant advantages in drug delivery design.[2][3][7][8][9][10] Their molecular architecture features a hydrophobic cavity and modifiable upper and lower rims, allowing for the precise tuning of their physicochemical properties.[4][5][6][7] This adaptability enables the creation of task-specific carriers for a wide range of therapeutics, including chemotherapeutic drugs, anti-inflammatory agents, and antibiotics.[11]

The primary mechanisms by which calixarenes facilitate drug delivery include:

-

Host-Guest Encapsulation: The hydrophobic cavity of calixarenes can encapsulate poorly water-soluble drug molecules, thereby enhancing their solubility, stability, and bioavailability.[4][7][8][9][10][12] This non-covalent interaction is reversible, allowing for controlled drug release.

-

Self-Assembly into Nanostructures: Amphiphilic calixarene derivatives can self-assemble into various nanostructures such as micelles, vesicles, and nanoparticles.[1][4] These nano-assemblies can efficiently load drugs and can be engineered to respond to specific physiological stimuli.

-

Targeted Delivery: The upper and lower rims of the calixarene scaffold can be functionalized with targeting moieties, such as folic acid or antibodies, to direct the drug-loaded carrier to specific cells or tissues, thereby minimizing off-target effects.[11][13]

-

Stimuli-Responsive Release: Calixarene-based systems can be designed to release their therapeutic payload in response to internal or external stimuli, such as changes in pH, temperature, enzyme concentration, or light.[1][14] This is particularly advantageous for cancer therapy, where the tumor microenvironment often exhibits lower pH and hypoxic conditions.[1][7]

Quantitative Data on Calixarene-Based Drug Delivery Systems

The following tables summarize key quantitative data from various studies on calixarene-based drug delivery systems, providing a comparative overview of their performance.

Table 1: Drug Loading and Encapsulation Efficiency

| Calixarene Derivative | Drug | Drug Loading (DL) % (w/w) | Encapsulation Efficiency (EE) % | Reference |

| Amphiphilic calix[15]arene | Doxorubicin (DOX) | 6.85 ± 0.6 | 41.10 ± 3.60 | [13] |

| Amphoteric calix[15]arene on Fe3O4 NPs | Doxorubicin (DOX) | 9.02 ± 2.47 | Not Reported | [16] |

| Amphoteric calix[4]arene | Ciprofloxacin (CPF) | 17.8–24.5 | Not Reported | [1] |

| p-Sulfonatocalix[15]arene nanovesicles | Doxorubicin (DOX) | Not Reported | 86.0 | [7] |

Table 2: Physicochemical Properties of Calixarene-Based Nanocarriers

| Calixarene Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Blank amphiphilic calix[15]arene micelles | 75.1 ± 2.0 | 0.96 ± 0.67 | Tends to 0 | [13] |

| DOX-loaded amphiphilic calix[15]arene micelles | 81.8 ± 3.6 | 0.63 ± 0.25 | Tends to 0 | [13] |

Table 3: In Vitro Cytotoxicity Data

| Calixarene Derivative | Cell Line | IC50 (µM) | Reference |

| Calixarene with two proline units (lower rim) | DLD-1 (Colon cancer) | 29.25 | [17] |

| Calixarene with two proline units (lower rim) | HEPG2 (Liver cancer) | 64.65 | [17] |

| Tert-butylated calixarene with proline units | A549 (Lung cancer) | 15.70 | [17] |

| Tert-butylated calixarene with proline units | PC-3 (Prostate cancer) | 23.38 | [17] |

Experimental Protocols and Methodologies

The development and characterization of calixarene-based drug delivery systems involve a series of key experimental procedures.

Synthesis of Functionalized Calixarenes

The synthesis of calixarenes typically begins with the condensation of a para-substituted phenol with formaldehyde.[7] The resulting parent calixarene can then be chemically modified at the upper and lower rims to introduce desired functionalities.[4][5][6][7]

-

Upper Rim Modification: The tert-butyl groups commonly found on the upper rim can be removed and replaced with other functional groups to enhance water solubility or for conjugation with targeting ligands.[7]

-

Lower Rim Modification: The phenolic hydroxyl groups on the lower rim can be alkylated or otherwise modified to attach polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time, or to introduce stimuli-responsive moieties.[7]

General Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure and purity of the synthesized calixarene derivatives.[13]

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[13]

Preparation of Drug-Loaded Calixarene Nanocarriers

Several methods are employed to prepare drug-loaded calixarene nanocarriers, with the choice of method depending on the specific calixarene derivative and the drug.

-

Co-dissolution and Dialysis: For amphiphilic calixarenes, the calixarene and the drug are co-dissolved in an organic solvent, followed by dialysis against an aqueous solution to induce self-assembly into micelles or nanoparticles with the drug encapsulated.[13]

-

Host-Guest Complexation: The drug is mixed with a water-soluble calixarene in an aqueous solution to allow for the formation of inclusion complexes.

Physicochemical Characterization of Nanocarriers

Once prepared, the drug-loaded nanocarriers are thoroughly characterized to determine their physical and chemical properties.

-

Dynamic Light Scattering (DLS): To measure the particle size, size distribution (Polydispersity Index - PDI) of the nanocarriers.[13]

-

Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.[13]

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanocarriers.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To study the thermal behavior of the drug-calixarene complexes, which can provide evidence of complex formation.[18]

Determination of Drug Loading and In Vitro Release

-

Quantification of Drug Loading: The amount of drug loaded into the calixarene nanocarriers is typically determined by separating the drug-loaded particles from the free drug (e.g., by centrifugation or dialysis) and then quantifying the drug concentration in the supernatant or the particles using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]

-

In Vitro Drug Release Studies: The release profile of the drug from the nanocarriers is assessed under simulated physiological conditions (e.g., different pH values, temperatures). Aliquots are withdrawn at different time points, and the amount of released drug is quantified.[7]

In Vitro Cytotoxicity Assays

The anticancer efficacy of the drug-loaded calixarene formulations is evaluated in vitro using various cancer cell lines.

-

MTT Assay or SRB Assay: These colorimetric assays are used to assess the viability of cancer cells after treatment with the free drug, blank nanocarriers, and drug-loaded nanocarriers at different concentrations. The half-maximal inhibitory concentration (IC50) is then calculated to compare the cytotoxicity.[13]

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key workflows and concepts in calixarene-based drug delivery.

Caption: Experimental workflow for developing calixarene drug carriers.

Caption: Stimuli-responsive drug release in the tumor microenvironment.

Caption: Key advantages of calixarenes in drug delivery applications.

Conclusion and Future Perspectives

Calixarenes represent a powerful and versatile platform for the development of advanced drug delivery systems. Their tunable structure and ability to form stable host-guest complexes and self-assembled nanostructures offer solutions to many of the challenges faced in modern pharmacology.[1][11][19] The capacity for stimuli-responsive and targeted drug release holds immense promise for improving the efficacy and reducing the side effects of potent drugs, particularly in the field of oncology.[3][7][8][9][10][12]

Future research will likely focus on the development of more complex, multifunctional calixarene-based systems that can combine therapeutic and diagnostic capabilities (theranostics). Further in vivo studies are crucial to validate the promising in vitro results and to understand the long-term safety and stability of these nanocarriers.[1] The continued exploration of novel calixarene derivatives and their conjugation with a wider range of biomolecules will undoubtedly expand their applications in personalized medicine and targeted therapies.

References

- 1. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]

- 2. [PDF] Role of Calixarene in Chemotherapy Delivery Strategies | Semantic Scholar [semanticscholar.org]

- 3. Role of Calixarene in Chemotherapy Delivery Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Calixarene: A Supramolecular Material for Treating Cancer | Bentham Science [eurekaselect.com]

- 6. Calixarene: A Supramolecular Material for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Calixarene in Chemotherapy Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of Calixarene in Chemotherapy Delivery Strategies - ProQuest [proquest.com]

- 10. mdpi.com [mdpi.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Design, Preparation, and Characterization of Novel Calix[4]arene Bioactive Carrier for Antitumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research progress on calixarene/pillararene-based controlled drug release systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calixarene-Embedded Nanoparticles for Interference-Free Gene-Drug Combination Cancer Therapy [pubmed.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of (+)-Calarene: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: (+)-Calarene, a bicyclic sesquiterpenoid found in the essential oils of various plants, has emerged as a compound of interest for its potential biological activities. This technical guide provides a comprehensive overview of the current state of research on the therapeutic uses of (+)-Calarene. While research specifically on the isolated compound is nascent, this document consolidates the available quantitative data, details relevant experimental methodologies, and explores potential avenues for future investigation based on the bioactivity of essential oils in which it is a constituent. The primary documented activity of isolated (+)-Calarene is its larvicidal effect against key mosquito vectors. Further research is warranted to explore its potential anti-inflammatory, anticancer, and neuroprotective properties.

Introduction

(+)-Calarene (1(10)-Aristolene) is a natural sesquiterpenoid hydrocarbon with the chemical formula C₁₅H₂₄. It is a constituent of the essential oils of several plant species, including Kadsura heteroclita, Alpinia calcarata, and those of the Aristolochia genus. The therapeutic potential of many essential oils is often attributed to their complex mixture of phytochemicals, and isolating and characterizing the activity of individual components like (+)-Calarene is a critical step in drug discovery and development.

This whitepaper aims to provide a detailed technical overview of the existing research on (+)-Calarene, with a focus on its potential therapeutic applications. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Known Biological Activities and Therapeutic Potential

The majority of the current research on the specific biological effects of isolated (+)-Calarene has focused on its insecticidal properties. However, the presence of (+)-Calarene in essential oils with known medicinal properties suggests a broader therapeutic potential.

Larvicidal and Insecticidal Activity

The most well-documented biological activity of isolated (+)-Calarene is its toxicity towards mosquito larvae. A study by Govindarajan et al. investigated the larvicidal effects of (+)-Calarene, isolated from the essential oil of Kadsura heteroclita, against three medically important mosquito species.

The following table summarizes the lethal concentration (LC₅₀) values of (+)-Calarene against third-instar larvae of Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus.

| Mosquito Species | LC₅₀ (µg/mL)[1] |

| Anopheles stephensi (Malaria vector) | 12.34[1] |

| Aedes aegypti (Dengue vector) | 13.33[1] |

| Culex quinquefasciatus (Filariasis vector) | 14.49[1] |

The larvicidal activity of (+)-Calarene was determined using a standard protocol as described by the World Health Organization (WHO), with minor modifications.

-

Test Organisms: Third-instar larvae of An. stephensi, Ae. aegypti, and Cx. quinquefasciatus were used. The larvae were reared in a laboratory setting under controlled temperature (27 ± 2°C), humidity (75–85% RH), and photoperiod (14:10 light:dark).

-

Preparation of Test Solutions: Stock solutions of (+)-Calarene were prepared in dimethyl sulfoxide (DMSO). A series of dilutions were then made to achieve the desired test concentrations.

-

Bioassay Procedure:

-

Twenty-five third-instar larvae were placed in 249 mL of dechlorinated water in a 500 mL glass beaker.

-

1 mL of the appropriate dilution of (+)-Calarene was added to the water.

-

A control group was maintained with 1 mL of DMSO in 249 mL of water.

-

Each concentration was tested in triplicate.

-

-

Mortality Assessment: Larval mortality was recorded after 24 hours of exposure. Larvae were considered dead if they did not move when prodded with a fine needle.

-

Data Analysis: The LC₅₀ values were calculated using probit analysis.

Potential Anti-Inflammatory Activity

While there are no studies on the anti-inflammatory effects of isolated (+)-Calarene, it is a component of the essential oil of Alpinia calcarata, which has demonstrated anti-inflammatory properties[2]. The essential oil of A. calcarata has been shown to reduce paw edema in carrageenan-induced inflammation models in rats[2]. This suggests that (+)-Calarene could contribute to these effects, but further research on the isolated compound is necessary to confirm this.

Potential Anticancer Activity

The therapeutic potential of (+)-Calarene in oncology is currently unexplored. However, the broader class of sesquiterpenoids has been a rich source of anticancer compounds. Future research could involve screening (+)-Calarene for cytotoxicity against various cancer cell lines.

Potential Neuroprotective Effects

There is currently no data on the neuroprotective effects of (+)-Calarene. Given that some other sesquiterpenoids have shown neuroprotective properties, this could be a promising area for future investigation.

Signaling Pathways and Mechanisms of Action

The mechanism of action for the observed larvicidal activity of (+)-Calarene has not been elucidated. For other potential therapeutic applications, such as anti-inflammatory or anticancer effects, the signaling pathways are entirely unknown and await investigation.

Future Directions and Conclusion

The current body of research on the therapeutic uses of isolated (+)-Calarene is limited, with its larvicidal activity being the only well-documented effect. This presents a significant opportunity for further investigation into its pharmacological properties.

Recommendations for future research include:

-

Mechanism of Action Studies: Elucidating the mechanism by which (+)-Calarene exerts its larvicidal effects.

-

In Vitro and In Vivo Anti-inflammatory Studies: Investigating the potential of isolated (+)-Calarene to modulate inflammatory pathways using cell-based assays and animal models of inflammation.

-

Anticancer Screening: Evaluating the cytotoxicity of (+)-Calarene against a panel of human cancer cell lines and exploring its potential to induce apoptosis or inhibit cell proliferation.

-

Neuroprotective Assays: Assessing the ability of (+)-Calarene to protect neuronal cells from oxidative stress and other forms of damage in relevant in vitro models.

-

Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of (+)-Calarene to assess its drug-like properties and safety.

References

Calixarene-Based Chemosensors: An In-depth Technical Guide to Ion Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, design, and application of calixarene-based chemosensors for the selective detection of ions. Calixarenes, a class of macrocyclic compounds, offer a versatile platform for the development of highly sensitive and selective sensors due to their unique host-guest chemistry, facile functionalization, and well-defined three-dimensional structures. This document details the core methodologies for synthesizing these chemosensors, experimental protocols for ion detection, and the underlying signaling mechanisms. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Core Principles of Calixarene-Based Chemosensors

Calixarenes are cyclic oligomers formed from the condensation of phenols and formaldehyde. Their cup-like structure, with a defined upper and lower rim and a central annulus, allows for the selective binding of ions and small molecules.[1] The versatility of calixarenes lies in the ability to modify both the upper and lower rims with specific functional groups, tailoring their selectivity and signaling response to target analytes.[1][2]

The fundamental principle of a calixarene-based chemosensor involves two key components: an ionophore and a signaling unit (often a chromophore or fluorophore). The ionophore is responsible for selectively binding the target ion, while the signaling unit transduces this binding event into a detectable optical or electrochemical signal.

Signaling Mechanisms in Fluorescent Calixarene Chemosensors

Fluorescent chemosensors are widely employed due to their high sensitivity and the diverse range of signaling mechanisms that can be utilized.[3] The primary mechanisms include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Fluorescence Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET)

In a PET sensor, the fluorophore and a quenching moiety (often a lone pair of electrons on a nitrogen or oxygen atom) are in close proximity. In the absence of the target ion, excitation of the fluorophore is followed by electron transfer from the quencher, leading to a non-radiative decay and low fluorescence (fluorescence "OFF"). Upon binding of a cation to the quenching moiety, the energy level of the lone pair is lowered, inhibiting the PET process and resulting in a significant increase in fluorescence intensity (fluorescence "ON").[4]

Chelation-Enhanced Fluorescence (CHEF)

CHEF is a phenomenon where the fluorescence of a molecule is significantly enhanced upon binding to a metal ion.[5] This can occur through several mechanisms, including rigidification of the molecular structure, which reduces non-radiative decay pathways, or by blocking quenching processes.[6] In many CHEF sensors, the fluorophore itself contains or is in close proximity to the ion binding site.

Experimental Protocols

Synthesis of a Representative Fluorescent Calix[7]arene Chemosensor

This protocol outlines the synthesis of a generic lower-rim functionalized calix[7]arene with a fluorescent reporter group, based on procedures described in the literature.[8][9]